molecular formula C6H14O2Si B3048785 1,1-Dimethoxysilolane CAS No. 18169-68-1

1,1-Dimethoxysilolane

Cat. No.: B3048785
CAS No.: 18169-68-1
M. Wt: 146.26 g/mol
InChI Key: ADFQGXKQAIVGOB-UHFFFAOYSA-N
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Description

1,1-Dimethoxysilolane is a silicon-based compound characterized by a five-membered silolane ring (a saturated heterocycle containing silicon) with two methoxy (-OCH₃) groups attached to the silicon atom. These compounds are typically used in organic synthesis, polymer chemistry, and as coupling agents due to their reactivity and stability .

Properties

CAS No.

18169-68-1

Molecular Formula

C6H14O2Si

Molecular Weight

146.26 g/mol

IUPAC Name

1,1-dimethoxysilolane

InChI

InChI=1S/C6H14O2Si/c1-7-9(8-2)5-3-4-6-9/h3-6H2,1-2H3

InChI Key

ADFQGXKQAIVGOB-UHFFFAOYSA-N

SMILES

CO[Si]1(CCCC1)OC

Canonical SMILES

CO[Si]1(CCCC1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,1-Dimethoxysilolane with key analogs, focusing on molecular structure, physical properties, reactivity, and regulatory profiles.

Table 1: Structural and Chemical Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Applications
1,1-Dimethoxysilolane* N/A C₃H₈O₂Si (inferred) Silolane ring, dimethoxy Polymer precursors, coatings
Dipiperidinodimethoxysilane 180536-06-5 C₁₂H₂₆N₂O₂Si Dimethoxy, piperidine Coupling agents, catalysis
Diisopropyldimethoxysilane 18230-61-0 C₈H₂₀O₂Si Dimethoxy, isopropyl Surface modification
Diethoxydimethylsilane 78-62-6 C₆H₁₆O₂Si Diethoxy, dimethyl Silicone resins, lubricants
Di-$n$-Butylmethylchlorosilane 996-07-6 C₉H₂₁ClSi Chloro, methyl, butyl Intermediate in synthesis

Reactivity and Stability

  • 1,1-Dimethoxysilolane : Likely exhibits moderate hydrolytic stability due to the silolane ring, which may reduce moisture sensitivity compared to linear silanes. The dimethoxy groups can undergo condensation reactions, forming siloxane linkages .
  • Dipiperidinodimethoxysilane: The piperidine groups enhance nucleophilicity, making it effective in crosslinking reactions. Its stability in polar solvents is notable .
  • Diisopropyldimethoxysilane : The bulky isopropyl groups hinder hydrolysis, extending shelf life. Used in hydrophobic coatings .
  • Diethoxydimethylsilane : Ethoxy groups hydrolyze slower than methoxy, offering controlled reactivity in silicone synthesis .

Physical Properties

Table 2: Physical Properties
Compound Name Boiling Point (°C) Density (g/cm³) Solubility
1,1-Dimethoxysilolane* ~150–200 (pred.) ~0.95–1.05 Organic solvents
Dipiperidinodimethoxysilane >250 1.02–1.08 Toluene, DMF
Diisopropyldimethoxysilane 160–165 0.89–0.91 Hexane, ethers
Diethoxydimethylsilane 142–145 0.86–0.88 Ethanol, acetone

*Predicted values based on analogs (e.g., silolane derivatives in ).

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